molecular formula C7H13N3 B8802779 3-(1H-Imidazol-1-yl)-2-methylpropan-1-amine CAS No. 93668-15-6

3-(1H-Imidazol-1-yl)-2-methylpropan-1-amine

Cat. No. B8802779
CAS No.: 93668-15-6
M. Wt: 139.20 g/mol
InChI Key: LFIAHNVTEYHKAO-UHFFFAOYSA-N
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Patent
US04568687

Procedure details

A mixture of 15.0 g. of imidazole and 25 ml. of methacrylonitrile was heated at reflux temperature for 18 hours and then concentrated to remove the volatile material. The residue was mixed with 150 ml. of ethanol, 75 ml. of ammonium hydroxide and 6 g. of Raney Nickel catalyst and reduced in a Parr hydrogenator under hydrogen pressure until reduction was complete. The catalyst was removed by filtration and the mother liquor was concentrated to remove the solvents. The residual oil was used in reactions without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6](#[N:10])[C:7]([CH3:9])=[CH2:8]>>[N:1]1([CH2:8][CH:7]([CH3:9])[CH2:6][NH2:10])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 15.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the volatile material
ADDITION
Type
ADDITION
Details
The residue was mixed with 150 ml
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvents
CUSTOM
Type
CUSTOM
Details
The residual oil was used in reactions without further purification

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)CC(CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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